molecular formula C23H23N5O2 B2703868 2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide CAS No. 376624-71-4

2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide

Cat. No.: B2703868
CAS No.: 376624-71-4
M. Wt: 401.47
InChI Key: LURXONOAEQVTAK-UHFFFAOYSA-N
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Description

2-Cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide is a heterocyclic compound featuring a quinoxaline core substituted with a morpholine moiety and a cyano group, linked to a phenethylacetamide side chain. The morpholino group enhances solubility and bioavailability, while the cyano group contributes to electronic effects and binding interactions with biological targets.

Properties

IUPAC Name

2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c24-16-18(23(29)25-11-10-17-6-2-1-3-7-17)21-22(28-12-14-30-15-13-28)27-20-9-5-4-8-19(20)26-21/h1-9,18H,10-15H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXONOAEQVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, comprising a cyano group, morpholino linkage, and a quinoxaline moiety, suggests diverse mechanisms of action that warrant investigation.

  • Molecular Formula : C23H23N5O2
  • Molecular Weight : 401.47 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : It appears to influence the production of pro-inflammatory cytokines, which are critical in mediating immune responses.

Antimicrobial Activity

A study focusing on derivatives of morpholinoquinoxaline highlighted the antimicrobial potential of related compounds. While specific data on this compound was not detailed, the broader class exhibited significant activity against various bacterial strains and fungi, suggesting a potential for this compound as well .

Anti-inflammatory Potential

Research into similar compounds has demonstrated anti-inflammatory properties. For instance, compounds derived from quinoxaline structures were shown to reduce inflammation in animal models by modulating cytokine levels and leukocyte migration . This suggests that this compound may have comparable effects.

In Vitro Studies

In vitro assays conducted on similar compounds indicated a reduction in nitric oxide production and pro-inflammatory cytokines (e.g., IL-1β, TNFα) when treated with these substances at non-cytotoxic concentrations. This was assessed using macrophage cultures, which are pivotal in studying inflammatory responses .

In Vivo Studies

Animal models have been utilized to further explore the anti-inflammatory effects. For example, administration of related compounds in zymosan-induced peritonitis models resulted in significant reductions in edema and leukocyte migration, demonstrating the potential therapeutic effects of these compounds in inflammatory diseases .

Data Summary

Study Type Findings
In VitroReduced nitric oxide and cytokine levels in macrophages at non-cytotoxic concentrations.
In VivoSignificant reduction in edema and leukocyte migration in animal models.
Antimicrobial ActivityBroad-spectrum activity against Gram-positive and Gram-negative bacteria observed in related compounds.

Comparison with Similar Compounds

Key Differences :

  • The morpholino and cyano groups in the target compound may improve solubility and target binding compared to phenyl-substituted analogs.

Cyano-Containing Heterocycles

Example: Alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (e.g., compounds 8, 9, 12) .

Property Target Compound Cyano-Pyridinyl Ethenyl Derivatives
Core Structure Quinoxaline Pyridine-linked ethenyl systems
Cyano Placement At C-2 position of quinoxaline Adjacent to pyridinyl ethenyl groups
Synthetic Route Likely involves condensation/cyclization Heating with amines or acetic acid
Applications Hypothesized kinase inhibition Precursors to pyrrolo[3,2-d]pyrimidines

Key Differences :

  • The pyridinyl ethenyl systems prioritize pyrrolopyrimidine formation, whereas the target compound’s quinoxaline-morpholino scaffold may favor interactions with larger binding pockets (e.g., kinase domains).

Phenethylacetamide Derivatives

Example : 2-Chloro-N-phenethylacetamide (intermediate in praziquantel synthesis) .

Property Target Compound 2-Chloro-N-Phenethylacetamide
Substituents Cyano, morpholinoquinoxaline Chlorine
Role in Synthesis Final product Intermediate for cyclization/acylation steps
Complexity High (heterocyclic core) Low (simple acetamide)

Key Differences :

  • The chlorine atom in the intermediate facilitates nucleophilic substitution, whereas the cyano group in the target compound may stabilize the structure via resonance .

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